molecular formula C14H14N6O B11214515 4-Methyl-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

4-Methyl-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

Cat. No.: B11214515
M. Wt: 282.30 g/mol
InChI Key: LOEMHCYCMMKMIQ-UHFFFAOYSA-N
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Description

4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-D]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is unique due to its specific combination of the pyrazolo[3,4-D]pyrimidine core and the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

4-methyl-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C14H14N6O/c1-9-3-5-10(6-4-9)14(21)19-18-12-11-7-17-20(2)13(11)16-8-15-12/h3-8H,1-2H3,(H,19,21)(H,15,16,18)

InChI Key

LOEMHCYCMMKMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C

Origin of Product

United States

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